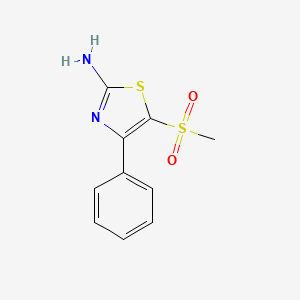

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. This particular compound is characterized by the presence of an amino group, a methylsulfonyl group, and a phenyl group attached to the thiazole ring. Thiazoles are known for their diverse range of biological activities and are commonly used in medicinal chemistry for their therapeutic properties.

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-amino-4-phenyl-5-thiazolyl compounds, can be achieved through various synthetic strategies. One such method involves the condensation of α-aryl sulfonyl-4-substituted acetophenones with phenyl trimethyl ammonium tribromide (PTT) and thiourea, as described in the synthesis of 2-amino-4-aryl-5-arylsulfonyl thiazoles . Another approach for synthesizing dimeric disulfides with a 2-amino-4-phenyl-5-thiazolyl skeleton involves the reaction of thiourea with substituted acetophenones in the presence of iodine . These methods demonstrate the versatility and efficiency of synthesizing thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using X-ray crystallography. For instance, the structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole has been established, revealing the presence of S=O close contact and through-conjugation between the sulfur atom and the terminal NH2 moiety of the sulfanilamide group . This structural information is crucial for understanding the molecular interactions and properties of thiazole compounds.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions due to their reactive sites. For example, the synthesis of 5-amino-7-aryl-3-oxo-8-(phenylsulfonyl)-thiazolo[3,2-a]pyridine-6-carbonitriles involves a multicomponent condensation reaction, demonstrating the reactivity of the thiazole ring . Additionally, the formation of bis[2-amino-4-phenyl-5-thiazolyl] disulfides from 2-amino-4-phenyl-1,3-thiazoles indicates the potential for redox reactions involving thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, such as the orthorhombic system and space group, provide insights into the compound's density and molecular interactions . Spectroscopic methods, including infrared and nuclear magnetic resonance, are used to investigate the tautomeric behavior of thiazole derivatives, which is directly related to their pharmaceutical and biological activities . These properties are essential for the development of thiazole-based drugs and their application in medicinal chemistry.

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

The compound and its derivatives exhibit significant photophysical properties, which are crucial for applications in material sciences, sensing hazardous compounds and metals, and biomolecular sciences. A study emphasized the synthesis of 5-N-Arylaminothiazoles with sulfur-containing groups, including the sulfonyl group, and their electronic properties were elucidated through DFT calculations, highlighting their potential in fluorescence and sensing applications (Murai, Furukawa, & Yamaguchi, 2018).

Antimicrobial Properties

Several studies have synthesized novel thiazole derivatives incorporating sulfamoyl and other moieties, demonstrating promising antimicrobial activities. For instance, compounds integrating sulfamoyl moiety have shown potential as antimicrobial agents against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study reported the synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides, noting marked activity against specific bacterial strains (Siddiqui, Zia-ur-Rehman, Ahmad, Weaver, & Lucas, 2007).

Structural Analysis and Docking Studies

Molecular docking studies and X-ray crystallography have been utilized to investigate the molecular structure and interaction of these thiazole derivatives. This is crucial for understanding the compound's potential in drug design and other biological applications. For instance, a study determined the crystal structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole and discussed its molecular interactions (Al-Hourani et al., 2015).

Chemical Synthesis and Reactivity

Various studies have focused on the synthesis and reactivity of thiazole derivatives, providing insights into their potential applications in chemical synthesis and pharmaceuticals. For example, a study presented a convenient synthetic approach to derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, highlighting the reactivity of these compounds in forming complex structures (Slivchuk, Brovarets, & Drach, 2008).

Propiedades

IUPAC Name |

5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENYNNGOWMJUEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650209 |

Source

|

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole | |

CAS RN |

1000018-51-8 |

Source

|

| Record name | 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)